Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Overview
Description
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a chemical compound with the CAS Number: 1427460-43-2 . It has a molecular weight of 262.06 . The IUPAC name for this compound is methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate .
Molecular Structure Analysis
The InChI Code for “Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is 1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3
. This code provides a specific representation of the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
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- Application : This compound is used as an intermediate in the pharmaceutical industry .
- Method : The synthesis of this compound involves the reaction of Methanol and 3-Bromo-5-Hydroxybenzoic Acid .
- Outcome : The product of this reaction is “Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate”, which can be used in the synthesis of various pharmaceuticals .
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Synthesis of Indole Derivatives
- Application : Indole derivatives, which are prevalent in selected alkaloids, can be synthesized using this compound .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Outcome : The outcome of this synthesis is a variety of indole derivatives, which are important types of molecules in cell biology and have various biologically vital properties .
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Biological and Sensing Applications
- Application : A Schiff base, which has biological and sensing applications, can be synthesized using this compound .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Outcome : The outcome of this synthesis is a Schiff base with potential biological and sensing applications .
Safety And Hazards
“Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMTQAYKMEKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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